4-((1H-pyrazol-1-yl)methyl)-N-(4-methoxyphenethyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1H-pyrazol-1-yl)methyl)-N-(4-methoxyphenethyl)piperidine-1-carboxamide, also known as P7C3, is a small molecule that has shown potential therapeutic effects in various neurological disorders. This compound was first discovered in 2010 by a team of researchers at the University of Texas Southwestern Medical Center. Since then, P7C3 has been extensively studied for its neuroprotective and neuroregenerative properties.
Applications De Recherche Scientifique
Molecular Interactions and Receptor Antagonism
The compound demonstrates significant interaction with cannabinoid receptors, particularly as an antagonist. For example, the structurally similar compound N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) is a potent and selective antagonist for the CB1 cannabinoid receptor. This has implications in developing pharmacophore models and understanding the steric binding interactions with cannabinoid receptors, which can be crucial in designing drugs that target these receptors (Shim et al., 2002).
Synthesis and Characterization for Medical Applications
Compounds with pyrazole structures have been synthesized and characterized for various medical applications, including cytotoxicity against cancer cells. For example, the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their testing against Ehrlich Ascites Carcinoma (EAC) cells highlight the potential of such compounds in cancer research (Hassan et al., 2014).
Development of Radiotracers for Medical Imaging
The feasibility of synthesizing radiolabeled compounds for studying CB1 cannabinoid receptors has been explored, which can be significant for positron emission tomography (PET) imaging studies. For instance, N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide has been synthesized, indicating the potential of similar compounds in brain imaging and neuroscience research (Katoch-Rouse et al., 2003).
Propriétés
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-(pyrazol-1-ylmethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-25-18-5-3-16(4-6-18)7-11-20-19(24)22-13-8-17(9-14-22)15-23-12-2-10-21-23/h2-6,10,12,17H,7-9,11,13-15H2,1H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWPYLMPQALEGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCC(CC2)CN3C=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.